molecular formula C15H12F2O4 B1420287 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid CAS No. 1095565-68-6

3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid

Cat. No. B1420287
M. Wt: 294.25 g/mol
InChI Key: UGFHLOYCSQLPNJ-UHFFFAOYSA-N
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Description

3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid is a chemical compound with the CAS Number: 1095565-68-6 . It has a molecular weight of 294.25 . The IUPAC name for this compound is 3-{[2-(difluoromethoxy)benzyl]oxy}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12F2O4/c16-15(17)21-13-7-2-1-4-11(13)9-20-12-6-3-5-10(8-12)14(18)19/h1-8,15H,9H2,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties couldn’t be found in the search results.

Scientific Research Applications

Bioactive Compounds from Marine Fungi

Marine-derived fungi, such as Aspergillus carneus, have been identified as sources of phenyl ether derivatives with significant bioactivity. Research highlights the isolation of new phenyl ether compounds with structures similar to 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid, demonstrating strong antioxidant activities comparable to that of ascorbic acid. This suggests potential applications in developing antioxidant agents from marine sources (Xu et al., 2017).

Luminescent Properties of Lanthanide Complexes

Studies on lanthanide coordination compounds using derivatives of benzoic acid have explored the impact of substituent groups on photophysical properties. The research indicates that modifications in the benzoic acid structure, akin to the addition of difluoromethoxy groups, can significantly influence the luminescence efficiency of these complexes, providing insights into the design of materials for optical applications (Sivakumar et al., 2010).

Photoluminescence in Polymer-Rare Earth Complexes

The introduction of benzoic acid derivatives into polymers, followed by coordination to Eu(III) ions, has been shown to enhance luminescence properties. This research area could benefit from the study of compounds like 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid to understand the effects of electron-donating and withdrawing groups on the luminescent behavior of such complexes, suggesting applications in material science and sensor technology (Gao et al., 2016).

Synthesis and Crystal Structure Analysis

The synthesis of benzoxazole and benzothiazole derivatives from benzoic acid compounds illustrates the importance of structural analysis in understanding the interactions and reactivities of such molecules. These studies can offer a foundation for developing new materials with desired properties, such as fluorescence sensing of pH and metal cations, which could be relevant to the derivatives of 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid (Tanaka et al., 2001).

Environmental Impacts of Phenolic Compounds

Research on the heterogeneous reactions of phenolic compounds like coniferyl alcohol with NO3 radicals highlights the environmental fate of such compounds. Understanding the reaction mechanisms and products can inform the environmental impact assessment of similar compounds, including those related to 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid, especially in terms of atmospheric chemistry and pollution (Liu et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[[2-(difluoromethoxy)phenyl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O4/c16-15(17)21-13-7-2-1-4-11(13)9-20-12-6-3-5-10(8-12)14(18)19/h1-8,15H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFHLOYCSQLPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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